Boc-D-Aza-OH (CAS: 225780-77-8), chemically designated as 3-azido-N-Boc-D-alanine or Boc-D-Dap(N3)-OH, is a highly specialized non-natural amino acid engineered for advanced bioconjugation and peptide manufacturing . Featuring a D-stereocenter, an ultra-short beta-azido side chain, and acid-labile Boc protection, this compound serves as a critical precursor for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry. Its minimal steric footprint and proteolytic resistance differentiate it from standard azido-amino acids, making it an essential procurement choice for synthesizing rigidified peptidomimetics, targeted radiopharmaceuticals, and precise antibody-drug conjugates (ADCs) where structural compactness and in vivo stability are non-negotiable[1].
Substituting Boc-D-Aza-OH with more common analogs like Boc-D-Lys(N3)-OH or Fmoc-D-Dap(N3)-OH introduces fatal flaws in specialized synthetic workflows [1]. Replacing the ultra-short diaminopropionic (Dap) derivative with a lysine (Lys) derivative drastically increases the linker length, introducing unwanted conformational flexibility that disrupts the tertiary structure of stapled peptides and reduces the binding affinity of conjugated pharmacophores [2]. Furthermore, substituting the D-enantiomer with the naturally occurring L-enantiomer strips the resulting peptide of its resistance to endogenous proteases, severely truncating its in vivo half-life[3]. Finally, utilizing Fmoc instead of Boc protection prevents compatibility with base-sensitive sequences or specialized Boc/Bzl solid-phase peptide synthesis (SPPS) protocols, leading to synthesis failure or significant yield reduction.
The structural distance between the peptide backbone and the reactive azide is a critical parameter in macrocyclization and payload conjugation. Boc-D-Aza-OH (Boc-D-Dap(N3)-OH) possesses a single methylene group in its side chain, whereas the commonly substituted Boc-D-Lys(N3)-OH contains four methylene groups[1]. This structural difference reduces the side-chain length from approximately 5.3 Å in lysine derivatives to just 1.5 Å in the Dap derivative, eliminating three rotatable bonds [2]. This extreme reduction in conformational degrees of freedom is essential for creating tight, rigid triazole linkages during click chemistry, which directly correlates with improved target binding affinity in constrained peptides.
| Evidence Dimension | Side-chain length and rotatable bonds |
| Target Compound Data | Boc-D-Aza-OH (1 methylene, ~1.5 Å, 1 rotatable bond) |
| Comparator Or Baseline | Boc-D-Lys(N3)-OH (4 methylenes, ~5.3 Å, 4 rotatable bonds) |
| Quantified Difference | >70% reduction in side-chain length; 3 fewer rotatable bonds |
| Conditions | Molecular modeling of side-chain extension from alpha-carbon to azide nitrogen |
Procuring the ultra-short Dap derivative is mandatory when synthesizing rigidified stapled peptides or minimizing the steric footprint of conjugated fluorophores and radiolabels.
The stereochemistry of the azido-amino acid building block directly dictates the biological half-life of the final therapeutic or diagnostic peptide. Peptides synthesized using the L-enantiomer (Boc-L-Dap(N3)-OH) are rapidly degraded by endogenous serum proteases. In contrast, incorporation of the D-enantiomer via Boc-D-Aza-OH confers near-total resistance to proteolytic cleavage at that residue[1]. Pharmacokinetic studies of D-peptide analogs routinely demonstrate a >10-fold to >100-fold increase in serum half-life compared to their L-peptide counterparts, ensuring sufficient circulation time for therapeutic efficacy [2].
| Evidence Dimension | In vivo / serum proteolytic stability |
| Target Compound Data | Boc-D-Aza-OH derived peptides (Highly resistant) |
| Comparator Or Baseline | Boc-L-Dap(N3)-OH derived peptides (Rapidly degraded) |
| Quantified Difference | >10-fold to >100-fold increase in serum half-life |
| Conditions | In vitro serum stability assays and in vivo pharmacokinetic profiling |
Buyers must select the D-enantiomer for any application requiring prolonged systemic circulation, such as therapeutic ADCs or targeted radiotracers.
The choice of N-alpha protecting group dictates the entire synthetic strategy and process compatibility. Boc-D-Aza-OH utilizes a tert-butyloxycarbonyl (Boc) group, which is cleaved under strongly acidic conditions (e.g., neat TFA) but remains 100% stable under basic conditions . Conversely, Fmoc-D-Dap(N3)-OH is cleaved by 20% piperidine in DMF. When synthesizing peptides containing base-sensitive modifications, such as certain glycosylations or specific ester linkages, the Fmoc strategy results in significant side reactions and yield loss [1]. Procuring the Boc-protected variant allows for orthogonal synthesis strategies, ensuring >95% preservation of base-labile moieties during chain elongation.
| Evidence Dimension | Stability to basic deprotection conditions |
| Target Compound Data | Boc-D-Aza-OH (100% stable to 20% piperidine/DMF) |
| Comparator Or Baseline | Fmoc-D-Dap(N3)-OH (Rapidly cleaved by 20% piperidine/DMF) |
| Quantified Difference | Complete orthogonality; prevents >95% degradation of base-sensitive moieties |
| Conditions | Standard solid-phase peptide synthesis (SPPS) deprotection cycles |
This compound is the required procurement choice for synthesizing complex, base-sensitive peptide sequences using Boc/Bzl chemistry or specialized solution-phase orthogonal protocols.
Leveraging the ultra-short side chain (1 methylene) of Boc-D-Aza-OH, structural biologists can synthesize highly constrained macrocyclic peptides. The minimal linker length ensures the resulting triazole staple tightly restricts the peptide backbone, improving alpha-helicity and target binding affinity compared to flexible lysine-based staples[1].
The D-stereocenter of this compound provides critical protease resistance. It is heavily utilized as a click-ready conjugation site for attaching DOTA or NOTA chelators (for 68Ga or 177Lu labeling) in targeted radiotracers, ensuring the peptide remains intact during systemic circulation [2].
In process chemistry, Boc-D-Aza-OH serves as a precise, bioorthogonal handle for ADC manufacturing. The pre-installed azide allows for high-yielding (>95%) strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO-functionalized payloads, bypassing the low yields and side reactions associated with post-synthetic azide installation .